molecular formula C8H5ClF2N2S B13460484 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2901085-13-8

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B13460484
CAS No.: 2901085-13-8
M. Wt: 234.65 g/mol
InChI Key: RTIHOOCVWCAKPE-UHFFFAOYSA-N
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Description

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable electrophiles under controlled conditions. For instance, the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in ethanol at room temperature can yield the desired thiazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The thiazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like zinc oxide nanoparticles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can disrupt various cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability. Additionally, the specific substitution pattern on the thiazole and pyridine rings contributes to its distinct chemical and biological properties.

Biological Activity

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-inflammatory and antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine structure, with specific substitutions including a chlorine atom and a difluoromethyl group. These functional groups significantly influence its chemical properties and biological interactions.

Property Details
Molecular Formula C8H6ClF2N2S
Molecular Weight 236.66 g/mol
Structural Features Thiazole and pyridine rings; halogenated groups

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Notably, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

In vitro assays have reported the following IC50 values for related compounds:

Compound IC50 (μmol) Standard Drug IC50 (μmol)
This compoundNot specifiedCelecoxib0.04 ± 0.01

This suggests that the compound's unique substitution pattern may enhance its selectivity and potency against COX-2 compared to other derivatives.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial potential of thiazolo-pyridine derivatives. The presence of the difluoromethyl group is believed to enhance lipophilicity and hydrogen bonding capabilities, potentially improving interactions with microbial targets.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of halogenated groups significantly affects the biological activity of thiazolo-pyridine derivatives. The difluoromethyl group enhances binding affinity to target proteins or enzymes compared to non-fluorinated analogs.

Key Findings from SAR Studies

  • Halogen Substituents : The presence of halogens increases lipophilicity and may lead to improved bioavailability.
  • Methyl Substituents : Methyl groups can influence conformational flexibility, allowing for optimal interactions within enzyme active sites.
  • Comparative Analysis : Other structurally similar compounds were evaluated for their biological activity to establish a baseline for comparison.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving thiazole and pyridine derivatives. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing chlorinated precursors.
  • Condensation Reactions : Combining thiazole derivatives with pyridine substrates under acidic or basic conditions.

Case Studies

Recent studies have provided insights into the pharmacological potential of this compound:

  • A study demonstrated that derivatives showed strong anti-inflammatory effects in carrageenan-induced paw edema models in rats.
  • Another investigation reported enhanced COX-2 inhibition compared to traditional anti-inflammatory drugs such as indomethacin.

Properties

CAS No.

2901085-13-8

Molecular Formula

C8H5ClF2N2S

Molecular Weight

234.65 g/mol

IUPAC Name

2-chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H5ClF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3

InChI Key

RTIHOOCVWCAKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)Cl)C(F)F

Origin of Product

United States

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